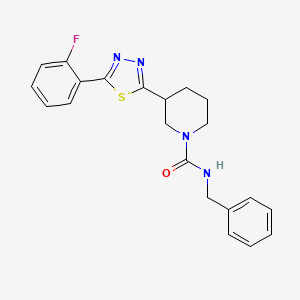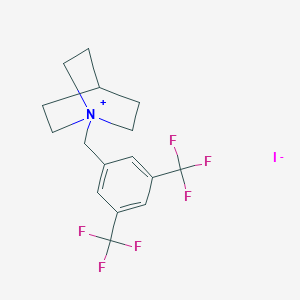
1-(3,5-Bis(trifluoromethyl)benzyl)quinuclidin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Bis(trifluoromethyl)benzyl)quinuclidin-1-ium iodide is a quaternary ammonium salt that features a quinuclidine core substituted with a benzyl group bearing two trifluoromethyl groups at the 3 and 5 positions
Preparation Methods
The synthesis of 1-(3,5-Bis(trifluoromethyl)benzyl)quinuclidin-1-ium iodide typically involves the reaction of 3,5-bis(trifluoromethyl)benzyl bromide with quinuclidine in the presence of a suitable base. The reaction proceeds via nucleophilic substitution, where the bromide is replaced by the quinuclidine nitrogen, forming the quaternary ammonium salt. The iodide counterion is introduced through a subsequent ion exchange reaction with an iodide salt .
Chemical Reactions Analysis
1-(3,5-Bis(trifluoromethyl)benzyl)quinuclidin-1-ium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The trifluoromethyl groups can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the formation of quinuclidine and 3,5-bis(trifluoromethyl)benzyl alcohol
Scientific Research Applications
1-(3,5-Bis(trifluoromethyl)benzyl)quinuclidin-1-ium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts and as a phase-transfer catalyst.
Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 1-(3,5-Bis(trifluoromethyl)benzyl)quinuclidin-1-ium iodide involves its interaction with specific molecular targets, such as enzymes and receptors. The quaternary ammonium group allows the compound to interact with negatively charged sites on proteins and other biomolecules, potentially modulating their activity. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .
Comparison with Similar Compounds
1-(3,5-Bis(trifluoromethyl)benzyl)quinuclidin-1-ium iodide can be compared with other quaternary ammonium salts and compounds containing trifluoromethyl groups:
1-(Bromomethyl)-3,5-bis(trifluoromethyl)benzene: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound also contains trifluoromethyl groups and is used in promoting organic transformations.
3,5-Bis(trifluoromethyl)benzyl modified triazine-based covalent organic frameworks: These frameworks are used in lithium-sulfur batteries and share the trifluoromethyl functional groups .
Properties
Molecular Formula |
C16H18F6IN |
|---|---|
Molecular Weight |
465.21 g/mol |
IUPAC Name |
1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octane;iodide |
InChI |
InChI=1S/C16H18F6N.HI/c17-15(18,19)13-7-12(8-14(9-13)16(20,21)22)10-23-4-1-11(2-5-23)3-6-23;/h7-9,11H,1-6,10H2;1H/q+1;/p-1 |
InChI Key |
FQAJRSBQSMVKLI-UHFFFAOYSA-M |
Canonical SMILES |
C1C[N+]2(CCC1CC2)CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B14118960.png)
![methyl 4-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B14118963.png)
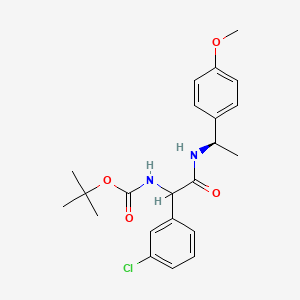
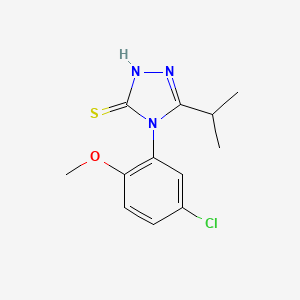

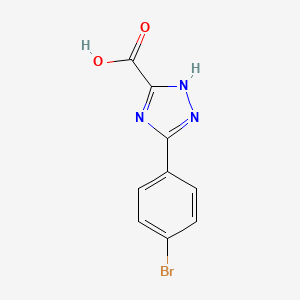

![cis-1-[(tert-Butoxy)carbonyl]-4-fluoropyrrolidine-3-carboxylic acid](/img/structure/B14118993.png)
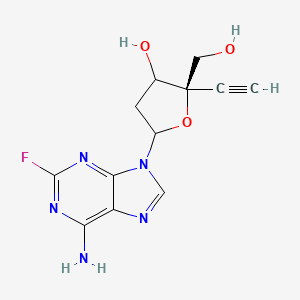
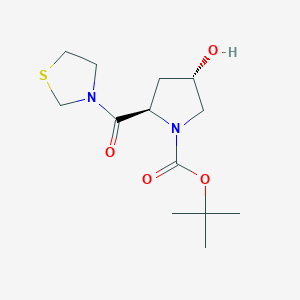
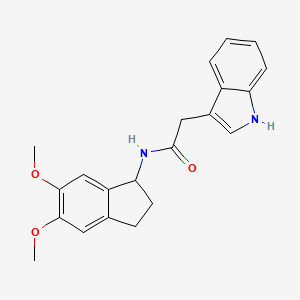
![3,10-dibromo-6-phenyl-12,12a-dihydro-6H-indolo[1,2-c][1,3]benzoxazine](/img/structure/B14119007.png)
